molecular formula C15H15NO3 B5760845 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene

2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene

Cat. No. B5760845
M. Wt: 257.28 g/mol
InChI Key: UHPGMRPFIQJHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene, also known as DNB, is a compound that has been widely used in scientific research for its unique properties. DNB is a small molecule that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is not well understood. However, it is believed that this compound interacts with proteins and enzymes by forming covalent bonds with amino acid residues. This compound can also interact with DNA by intercalating between the base pairs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound can also inhibit the activity of enzymes involved in DNA replication and repair. This compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cells and tissues. This compound is also fluorescent, which makes it easy to detect and quantify. However, this compound has some limitations. This compound can form covalent bonds with proteins and enzymes, which can lead to non-specific labeling. This compound can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for the use of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene in scientific research. One direction is to develop new methods for the synthesis of this compound that increase the yield and purity of the compound. Another direction is to study the mechanism of action of this compound in more detail. This will help to understand how this compound interacts with proteins and enzymes and how it can be used to modulate their activity. Another direction is to develop new applications for this compound, such as in the study of protein-protein interactions in living cells. Finally, this compound can be used in drug discovery to identify new compounds that can modulate the activity of proteins and enzymes.

Synthesis Methods

2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can be synthesized using various methods, including the reaction between 3-nitrobenzyl alcohol and 2,4-dimethylphenol in the presence of an acid catalyst. Another method involves the reaction between 2,4-dimethylphenol and 3-nitrobenzyl chloride in the presence of a base. The yield of this compound using these methods is around 60-70%.

Scientific Research Applications

2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been widely used in scientific research for its unique properties. This compound is a fluorescent compound that can be used as a probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. This compound has been used to study the binding of ligands to the estrogen receptor, the effect of inhibitors on the activity of protein kinases, and the interaction between DNA and transcription factors.

properties

IUPAC Name

2,4-dimethyl-1-[(3-nitrophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGMRPFIQJHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.